molecular formula C44H72O13 B1234935 8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one

8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one

Cat. No. B1234935
M. Wt: 809 g/mol
InChI Key: AUNKVZMKKDTMQP-AGCNVFKOSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one is a natural product found in Saccharothrix with data available.

Scientific Research Applications

Non-iterative Asymmetric Synthesis

Research by Meilert, Pettit, & Vogel (2004) in "Helvetica Chimica Acta" explored the synthesis of polyketide spiroketals, including compounds structurally similar to the specified chemical. These spiroketals showed potential in cancer cell growth inhibition, highlighting their significance in medicinal chemistry.

Biotransformation by Beauveria sulfurescens

A study by Hsu et al. (2007) published in "Applied Microbiology and Biotechnology" focused on the fermentation of gallic acid with Beauveria sulfurescens, producing glucosidated compounds. This indicates a pathway for the synthesis and study of complex organic molecules including variants of the specified compound.

Antioxidative and Antihypertensive Properties

Research by Maneesh & Chakraborty (2018) in "Food Research International" highlighted the isolation of antioxidative O-heterocyclic analogs from seaweed, suggesting the exploration of similar compounds for their potential health benefits.

Synthesis of Methoxy-imino Derivatives

Zhang Guo-fu (2012) in the "Journal of Zhejiang University of Technology" detailed a synthetic pathway for methoxy-imino derivatives, which could be relevant for the synthesis of structurally similar compounds to the one specified.

Exploration of Spiroketal Synthesis

A study by Georgiadis (1986) in the "Journal of Heterocyclic Chemistry" investigated the synthesis of dihydro-disubstituted pyrans, which might be structurally related to the specified compound, showing the versatility of these molecules in synthetic chemistry.

Antimicrobial and Anticoccidial Activity

Research by Georgiadis (1976) found that derivatives of dihydro-pyran-ones exhibited significant antimicrobial and anticoccidial activity, underscoring the potential of such compounds in pharmaceutical applications.

properties

Product Name

8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one

Molecular Formula

C44H72O13

Molecular Weight

809 g/mol

IUPAC Name

(1S,2E,4E,8R,9S,10E,12E,15S,16S,20S)-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5,6-dimethyloxan-2-yl]-3-hydroxypentan-2-yl]-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxabicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one

InChI

InChI=1S/C44H72O13/c1-11-12-13-16-34-32-20-25(2)15-14-17-35(51-10)41(56-37(46)19-18-26(3)22-43(9,42(32)49)53-24-52-34)28(5)39(47)29(6)44(50)23-36(27(4)30(7)57-44)55-38-21-33(45)40(48)31(8)54-38/h14-15,17-19,22,27-36,38-42,45,47-50H,11-13,16,20-21,23-24H2,1-10H3/b17-14+,19-18+,25-15+,26-22+/t27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,38+,39-,40-,41-,42+,43+,44-/m1/s1

InChI Key

AUNKVZMKKDTMQP-AGCNVFKOSA-N

Isomeric SMILES

CCCCC[C@H]1[C@H]2C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C=C/C(=C/[C@@]([C@H]2O)(OCO1)C)/C)[C@@H](C)[C@H]([C@H](C)[C@]3(C[C@H]([C@@H]([C@H](O3)C)C)O[C@H]4C[C@H]([C@@H]([C@H](O4)C)O)O)O)O)OC)/C

Canonical SMILES

CCCCCC1C2CC(=CC=CC(C(OC(=O)C=CC(=CC(C2O)(OCO1)C)C)C(C)C(C(C)C3(CC(C(C(O3)C)C)OC4CC(C(C(O4)C)O)O)O)O)OC)C

synonyms

formamicin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one
Reactant of Route 2
8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one
Reactant of Route 3
8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one
Reactant of Route 4
8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one
Reactant of Route 5
8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one
Reactant of Route 6
8-{3-[4-(4,5-Dihydroxy-6-methyl-tetrahydro-pyran-2-yloxy)-2-hydroxy-5,6-dimethyl-tetrahydro-pyran-2-yl]-2-hydroxy-1-methyl-butyl}-20-hydroxy-9-methoxy-1,3,13-trimethyl-16-pentyl-7,17,19-trioxa-bicyclo[13.4.1]icosa-2,4,10,12-tetraen-6-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.